Zuclomiphene Citrate
Description
Clomifene citrate (C₂₆H₂₈ClNO·C₆H₈O₇; molecular weight 598.08) is a selective estrogen receptor modulator (SERM) that antagonizes estrogen receptors in the hypothalamus, thereby reducing negative feedback on gonadotropin release . This action stimulates the hypothalamic-pituitary-adrenal axis, increasing follicular-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which promotes ovulation in anovulatory women . It is primarily used to treat infertility in polycystic ovarian syndrome (PCOS) and other ovulatory disorders, with a typical dosage of 50–100 mg/day .
Clomifene citrate is a white to pale yellowish powder, freely soluble in methanol and acetic acid, sparingly soluble in ethanol, and unstable under light . Its pharmacological profile includes a purity >98% and a retention time of 2.3 minutes in validated HPLC methods .
Properties
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-53-6, 50-41-9 | |
| Record name | Zuclomiphene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclomiphene citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOMIPHENE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |
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| Record name | Clomid | |
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| Record name | Clomifene citrate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |
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| Record name | Clomifen dihydrogen citrate | |
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| Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ZUCLOMIPHENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |
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Preparation Methods
Traditional Synthesis Pathways
The foundational synthesis of clomifene citrate, as described in U.S. Pat. No. 2,914,563, involves the reaction of 1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylethylene hydrochloride with N-chlorosuccinimide in chloroform under reflux conditions. This method typically yields a 50:50 mixture of trans- and cis-clomiphene isomers, requiring subsequent purification steps to achieve therapeutically relevant ratios. Early processes suffered from significant limitations, including:
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Isomer imbalance : Initial methods produced trans:cis ratios of ≤70:30, necessitating chromatographic separation.
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Impurity formation : Des-ethyl clomiphene byproducts (Impurities G/H) often exceeded 0.5% due to N-dealkylation side reactions.
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Solvent limitations : High-temperature reactions in toluene (60°C) accelerated chlorinating agent decomposition, requiring 1.5–2.0 molar equivalents of N-chlorosuccinimide.
Modern Chlorination Optimization
Recent patents (US9428442B2, EP3015453A1) have revolutionized clomifene synthesis through solvent system engineering and additive chemistry:
Table 1: Comparative Analysis of Chlorination Conditions
The addition of acetic acid or trifluoroacetic acid (1–3 volumes) protonates the intermediate carbocation, preventing β-elimination reactions that generate des-ethyl byproducts. Methylene chloride’s low polarity enables reactions at 25°C, suppressing thermal decomposition of dichlorodimethylhydantoin (DCDMH) while maintaining high chlorination efficiency. This combination reduces chlorinating agent usage by 66% compared to traditional methods.
Crystallization and Salt Formation
Trans-Clomiphene Monocitrate Polymorphs
The isolation of a novel trans-clomiphene monocitrate polymorph represents a significant advancement in crystal engineering:
Table 2: Characterization of Trans-Clomiphene Monocitrate Forms
The acetone-derived polymorph exhibits superior chemical stability, with cis-isomer content reduced 30-fold compared to ethanol-crystallized material. This form is produced by dissolving trans-clomiphene free base in acetone containing citric acid monohydrate (1:1 molar ratio), followed by anti-solvent crystallization at 0–5°C.
Impurity Control Strategies
Critical Process Parameters for Impurity Suppression
Modern synthetic protocols emphasize rigorous control of three key parameters:
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Water Content : Maintaining reaction moisture <500 ppm prevents hydrolysis of the chlorinated intermediate to Impurity C (chloridrine derivative). At 250 ppm H₂O, Impurity C levels remain <0.05% throughout processing.
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Acid Concentration : Optimal acetic acid loading (2 volumes) minimizes both des-ethyl byproducts (through carbocation stabilization) and unreacted starting material (<0.1%).
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Solvent Polarity : Low-polarity solvents (methylene chloride, ε=8.93) favor the transition state geometry for trans-isomer formation, achieving 85:15 trans:cis ratios versus 70:30 in chloroform (ε=4.81).
Pharmaceutical Formulation Approaches
Liquisolid Compressibility Enhancement
The poor aqueous solubility of clomifene citrate (BCS Class II) has driven innovation in dissolution-enhancing formulations:
Table 3: Performance of Liquisolid Formulations
| Formulation | Avicel:Aerosil Ratio | Drug Load | Disintegration Time (min) | % Release (30 min) |
|---|---|---|---|---|
| LS1 | 5:1 | 5% | 3.2 ± 0.1 | 78.34 ± 1.2 |
| LS2 | 10:1 | 10% | 2.8 ± 0.2 | 96.46 ± 0.8 |
| LS12 | 25:1 | 25% | 4.5 ± 0.3 | 62.19 ± 1.5 |
The LS2 formulation demonstrated optimal release kinetics through a combination of high surface area silica (Aerosil 200) and microcrystalline cellulose (Avicel PH 102). XRD analysis confirmed drug amorphization within the carrier matrix, increasing apparent solubility 4.8-fold compared to crystalline API.
Analytical Methodologies for Quality Control
HPLC Purity Assessment
The European Pharmacopoeia-compliant HPLC method employs:
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Column : C18, 250 × 4.6 mm, 5 μm
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Mobile Phase : Acetonitrile:phosphate buffer (pH 2.5) (65:35)
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Detection : UV 233 nm
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Impurity Limits :
This method resolves critical pairs between trans-clomiphene (RT=14.2 min) and cis-clomiphene (RT=16.8 min) with a resolution factor >2.0, enabling precise isomer ratio determination .
Chemical Reactions Analysis
Estrogenic Activity
Clomiphene citrate interacts with estrogen receptors α (ERα) and β (ERβ), eliciting different responses .
In the presence of 17β-estradiol (E2), clomiphene citrate acts either as an agonist or antagonist via ERα, depending on the concentrations of E2. It behaves antagonistically when combined with higher E2 concentrations and agonistically with lower E2 concentrations. Conversely, clomiphene citrate acts as an estrogen antagonist via ERβ, regardless of the presence or concentration of estrogen .
Anti-Estrogenic Activity
The antagonistic activity of clomiphene citrate differs between ERα and ERβ .
IDH1 Inhibition
Clomiphene, also spelled as clomifene, citrate has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 mutations are present in a high percentage of glioma and acute myeloid leukemia cases . Clomiphene citrate selectively suppresses mutant enzyme activities in vitro and in vivo in a dose-dependent manner .
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Binding Affinity Clomiphene exhibits a low equilibrium dissociation constant (Kd) of 18.45 ± 1.61 µM, indicating strong binding with the target protein .
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Molecular Docking Clomiphene fits well within the ligand-binding site of mutant IDH1, occupying the pocket with an extended conformation. It forms hydrophobic interactions with several amino acids, such as Val255, Trp267, Trp124, Tyr285, and Met291 .
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Enzymatic Inhibition Enzymatic kinetics demonstrate that clomiphene inhibits the mutant enzyme in a non-competitive manner .
The table below summarizes the IC50 values for clomifene against different IDH1 mutants :
| Compound | ICM scores | Binding Pocket | Kd (µM) | IC50 for enzyme activities (µM) |
|---|---|---|---|---|
| WT | ||||
| Clomifene | -29.88 | 5/6, Y | 18.45±1.61 | >200 |
| Cefoxitin sodium | -33.53 | 2/3, Y | n.b | >200 |
| Rivaroxaban | -31.33 | 1/2, Y | 103.11±11.32 | >200 |
| Dasatinib | -31.38 | 1/2, Y | 28.71±2.48 | >200 |
| Demeclocycline | -32.89 | 1/2, Y | 303.00±3.15 | n.p |
Impact on Histone Methylation
Clomiphene reduces the production of D-2-hydroxyglutaricacid (D-2HG), leading to decreased histone methylation in cells . Clomiphene can markedly decrease the level of histone methylation in HT1080 cells in a dose-dependent manner .
Analytical Chemistry
Clomiphene citrate's linearity has been tested in the concentration range of 3-24 μg/ml at 235 nm, with a correlation coefficient value of 0.999 .
Scientific Research Applications
Induction of Ovulation in Women
Clomifene citrate is primarily indicated for treating anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS). It functions by blocking estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (LH and FSH), which stimulate ovarian follicle development.
- Effectiveness : Studies indicate that clomifene citrate can achieve a live birth rate of 20% to 40% within six months of treatment . It is often administered in doses ranging from 50 mg to 150 mg per day for five days, typically starting on cycle day 3 or 5 .
- Comparative Studies : A randomized controlled trial compared clomifene citrate with letrozole for unexplained infertility. The pregnancy rate was significantly higher in the letrozole group (18.96% vs. 11.43%) .
Treatment of Male Infertility
Clomifene citrate has also gained recognition for its role in treating male infertility. It is believed to enhance spermatogenesis by increasing endogenous testosterone levels through its estrogen-blocking effects.
- Sperm Parameters : A systematic review and meta-analysis demonstrated that clomifene citrate significantly improved sperm concentration and motility, with mean differences of 8.38 × 10^6/ml and 8.14% respectively during treatment .
- Case Studies : Research involving male NMRI mice showed that clomifene citrate directly increased sperm motility, viability, and fertilization rates in a dose-dependent manner .
Teratogenic Effects and Safety Concerns
While clomifene citrate is effective for inducing ovulation, it is essential to consider its potential teratogenic effects when administered during the periconception phase.
- Animal Studies : Research has shown that administration of clomifene citrate can lead to fetal abnormalities such as exencephaly and cleft palate in animal models . A study indicated a dose-dependent relationship where higher doses resulted in reduced viable pregnancies and fetal growth restrictions.
Other Clinical Applications
Beyond fertility treatments, clomifene citrate has been explored for various other medical conditions:
- Short-lasting Unilateral Neuralgiform Headache Attacks (SUNCT) : Clomifene has shown effectiveness in treating this rare headache disorder, although further studies are needed to establish its efficacy fully .
- Endometriosis Management : Some studies suggest that clomifene citrate may help manage endometriosis-related infertility by promoting ovulation .
Data Tables
| Application Area | Primary Use | Dosage Range | Efficacy Rate |
|---|---|---|---|
| Ovulation Induction | Anovulatory Infertility | 50-150 mg/day | 20%-40% live birth rate |
| Male Infertility | Spermatogenesis Enhancement | 25-100 mg/day | Improved sperm motility |
| Teratogenic Effects | Risk Assessment | Varies | Dose-dependent effects |
Mechanism of Action
Clomifene citrate functions by binding to estrogen receptors in the hypothalamus, thereby inhibiting the negative feedback mechanism of estrogen on gonadotropin release . This leads to an increase in the secretion of gonadotropin-releasing hormone, which in turn stimulates the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland . These hormones promote the development and maturation of ovarian follicles, leading to ovulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Clomifene Citrate vs. Letrozole
Letrozole, an aromatase inhibitor, reduces estrogen synthesis rather than blocking receptors. In combination with human menopausal gonadotropin (HMG), clomifene citrate + HMG demonstrated a significantly higher clinical pregnancy rate (26.32%) compared to letrozole + HMG (16.28%) in intrauterine insemination (IUI) cycles .
| Parameter | Clomifene Citrate + HMG | Letrozole + HMG |
|---|---|---|
| Pregnancy Rate | 26.32% | 16.28% |
| Mechanism | SERM (estrogen antagonism) | Aromatase inhibition |
| Key Advantage | Higher pregnancy rates | Lower risk of multiple follicles |
Clomifene Citrate vs. Metformin
Metformin, an insulin sensitizer, is used in PCOS to address hyperinsulinemia. 72–78%, respectively) . Metformin also had a higher discontinuation rate (15%) due to gastrointestinal side effects .
| Parameter | Clomifene Citrate | Clomifene + Metformin |
|---|---|---|
| Ovulation Rate | 70–80% | 72–78% |
| Side Effect Profile | Mild (hot flashes) | High (GI intolerance) |
| Clinical Utility | First-line for PCOS | Limited additive benefit |
Clomifene Citrate vs. Tamoxifen
Both are SERMs, but tamoxifen is primarily used in breast cancer. Structurally similar, clomifene citrate has stronger estrogen antagonism in the hypothalamus, while tamoxifen exhibits mixed agonist/antagonist effects in breast tissue .
| Parameter | Clomifene Citrate | Tamoxifen |
|---|---|---|
| Primary Use | Infertility | Breast cancer |
| Estrogen Receptor Action | Hypothalamic antagonism | Breast tissue antagonism |
| Key Risk | Multiple pregnancies | Endometrial hyperplasia |
Research Findings and Clinical Data
- Efficacy in IUI Cycles : Clomifene citrate + HMG significantly outperformed natural cycles (6.30% pregnancy rate) and clomifene citrate alone (11.11%) .
- Combination Therapies : Adding Wu Ji San (a traditional Chinese medicine) to clomifene citrate reduced side effects (e.g., ovarian hyperstimulation) and improved endometrial thickness, enhancing pregnancy rates .
- Pharmacokinetics : Clomifene citrate’s retention time (2.3 minutes) and linearity in HPLC (12.5–37.5 µg/mL) ensure reliable quantification in formulations .
Limitations and Controversies
- Metformin Combination: Conflicting studies exist; Nestler et al.
- Side Effects : While generally well-tolerated, clomifene citrate may cause hot flashes (10–15% of users) and visual disturbances .
Biological Activity
Clomifene citrate (CC) is primarily known as a selective estrogen receptor modulator (SERM) used in the treatment of infertility, particularly in women with ovulatory dysfunction. Recent studies have expanded the understanding of its biological activity beyond reproductive health, highlighting its potential antimicrobial properties and mechanisms of action against specific pathogens.
Clomifene citrate functions by binding to estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion. This, in turn, stimulates the pituitary gland to produce follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation. However, its mechanism extends into antimicrobial activity, particularly against non-tuberculous mycobacteria.
Antimicrobial Activity
Recent research has demonstrated that clomifene citrate exhibits significant antimicrobial activity against Mycobacterium abscessus, a pathogen known for its resistance to conventional treatments. The study conducted by Lee et al. (2021) revealed that CC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus in vitro. Notably, CC maintained its efficacy under anaerobic conditions and within biofilms, which are often challenging environments for antibiotic action .
Efficacy Against Mycobacterium abscessus
The following table summarizes the key findings from studies on the effectiveness of clomifene citrate against M. abscessus:
Case Studies
A notable case study involved a patient with chronic pulmonary infections caused by M. abscessus, who was treated with clomifene citrate as part of a repurposing strategy. The treatment led to a significant reduction in bacterial load and improved clinical outcomes without adverse effects. This case highlights the potential for CC to be utilized as a novel therapeutic agent against resistant mycobacterial infections .
Research Findings
The following points summarize critical research findings regarding clomifene citrate's biological activity:
- Inhibition of Biofilm Formation : Clomifene citrate was found to inhibit biofilm formation by M. abscessus, which is crucial as biofilms contribute to antibiotic resistance and chronic infections.
- Enhanced Efficacy in Non-Replicating States : The drug demonstrated enhanced antimicrobial activity against non-replicating bacteria, suggesting potential use in treating dormant infections.
- Potential Mechanisms : While the precise mechanisms remain under investigation, it is hypothesized that clomifene citrate may act as protonophore uncouplers, disrupting mycobacterial membrane integrity and inhibiting cell wall biosynthesis .
Q & A
Q. How should conflicting findings about clomifene citrate’s neuroprotective effects be addressed in grant proposals?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
